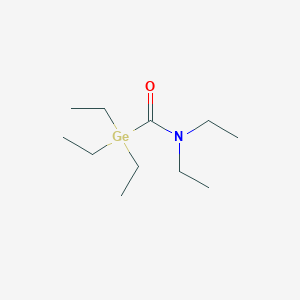
N,N,1,1,1-Pentaethylgermanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1,1,1-Pentaethylgermanecarboxamide is a chemical compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,1,1-Pentaethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme can be represented as follows:
GeCl4+R2NH→this compound+HCl
where R represents the ethyl group. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at a low level to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N,1,1,1-Pentaethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl groups in the compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidized germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,1,1,1-Pentaethylgermanecarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a component in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of N,N,1,1,1-Pentaethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N,1,1,1-Pentaethylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaethylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaethylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
N,N,1,1,1-Pentaethylgermanecarboxamide is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semi-conducting properties and potential biological activity, making this compound a compound of interest in various research fields.
Propiedades
Número CAS |
82816-46-4 |
|---|---|
Fórmula molecular |
C11H25GeNO |
Peso molecular |
259.95 g/mol |
Nombre IUPAC |
N,N-diethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C11H25GeNO/c1-6-12(7-2,8-3)11(14)13(9-4)10-5/h6-10H2,1-5H3 |
Clave InChI |
JTMSNUOVUIMGMB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
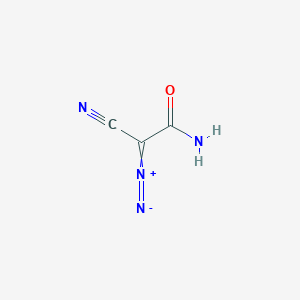
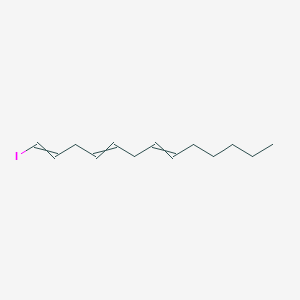
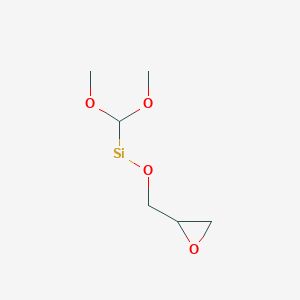
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

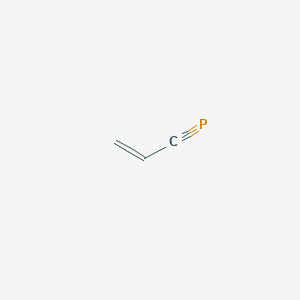
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
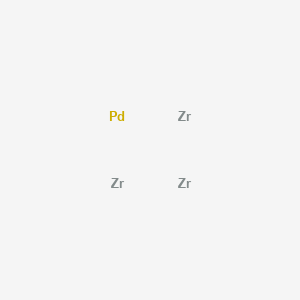
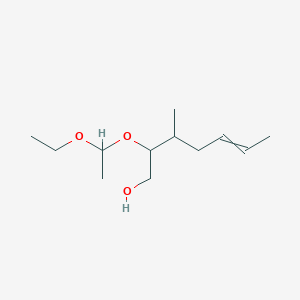
![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
